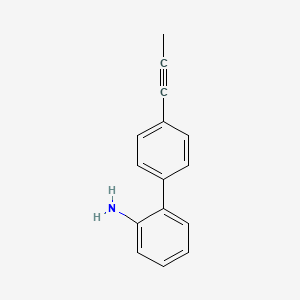
4'-Prop-1-ynyl-biphenyl-2-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4'-Prop-1-ynyl-biphenyl-2-ylamine (4-PBP2Y) is a synthetic compound that has been used in research laboratories for a variety of applications. 4-PBP2Y is a phenylalkylamine derivative with a unique structure that enables it to bind to a range of receptors in the body. This makes it an attractive compound for research into a variety of physiological processes.
Scientific Research Applications
4'-Prop-1-ynyl-biphenyl-2-ylamine has been used in a variety of scientific research applications, including studies of its pharmacological properties, its ability to bind to various receptors, and its potential to be used as a drug target. Studies have shown that 4'-Prop-1-ynyl-biphenyl-2-ylamine is an agonist at certain receptors, including the α7 nicotinic acetylcholine receptor, and can modulate the activity of these receptors. It has also been shown to bind to the dopamine D2 receptor and to have some antinociceptive properties. In addition, 4'-Prop-1-ynyl-biphenyl-2-ylamine has been used in studies of its potential as a drug target for the treatment of various diseases, including Alzheimer’s disease, Parkinson’s disease, and depression.
Mechanism of Action
4'-Prop-1-ynyl-biphenyl-2-ylamine binds to a variety of receptors in the body. It has been shown to bind to the α7 nicotinic acetylcholine receptor, the dopamine D2 receptor, and the serotonin 5-HT3 receptor. It is thought to act as an agonist at these receptors, meaning that it increases the activity of the receptor. It is also thought to act as an antagonist at other receptors, meaning that it decreases the activity of the receptor.
Biochemical and Physiological Effects
4'-Prop-1-ynyl-biphenyl-2-ylamine has been shown to have a variety of biochemical and physiological effects. Studies have shown that 4'-Prop-1-ynyl-biphenyl-2-ylamine can modulate the activity of certain receptors, including the α7 nicotinic acetylcholine receptor, the dopamine D2 receptor, and the serotonin 5-HT3 receptor. It has also been shown to have antinociceptive properties and to be an agonist at certain receptors. In addition, 4'-Prop-1-ynyl-biphenyl-2-ylamine has been shown to have neuroprotective properties and to be an antioxidant.
Advantages and Limitations for Lab Experiments
4'-Prop-1-ynyl-biphenyl-2-ylamine has several advantages for use in laboratory experiments. It is a synthetic compound, which makes it easier to obtain than natural compounds. It is also a relatively stable compound, which makes it easier to store and handle. Additionally, 4'-Prop-1-ynyl-biphenyl-2-ylamine is a relatively small molecule, which makes it easier to study in the laboratory. However, there are some limitations to using 4'-Prop-1-ynyl-biphenyl-2-ylamine in laboratory experiments. It is not a naturally occurring compound, which limits its potential applications. Additionally, it is a relatively new compound and its mechanism of action is not yet fully understood, which can make it difficult to study in the laboratory.
Future Directions
There are a number of potential future directions for 4'-Prop-1-ynyl-biphenyl-2-ylamine research. It could be used in further studies of its pharmacological properties, its ability to bind to various receptors, and its potential as a drug target for the treatment of various diseases. It could also be used to study its potential as an antioxidant and its ability to modulate the activity of certain receptors. Additionally, 4'-Prop-1-ynyl-biphenyl-2-ylamine could be used in studies of its potential as a neuroprotective agent and its ability to act as an agonist at certain receptors. Finally, 4'-Prop-1-ynyl-biphenyl-2-ylamine could be used in studies of its potential to be used in drug development and its potential to be used as a therapeutic agent.
Synthesis Methods
4'-Prop-1-ynyl-biphenyl-2-ylamine can be synthesized via a two-step synthesis process. The first step involves the reaction of 4-bromo-2-chlorobiphenyl with ethynylmagnesium bromide in the presence of a base such as sodium hydroxide. This reaction results in the formation of 4-prop-1-ynyl-biphenyl-2-ylamine. The second step involves the reaction of 4-prop-1-ynyl-biphenyl-2-ylamine with an aldehyde in the presence of a base such as sodium hydroxide. This reaction results in the formation of 4-prop-1-ynyl-biphenyl-2-ylamine.
properties
IUPAC Name |
2-(4-prop-1-ynylphenyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c1-2-5-12-8-10-13(11-9-12)14-6-3-4-7-15(14)16/h3-4,6-11H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYAWOPORKRHETE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1=CC=C(C=C1)C2=CC=CC=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Prop-1-ynyl-biphenyl-2-ylamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Z)-1-Naphthylmethylidene]-3-quinuclidinone, 90%](/img/structure/B6332392.png)
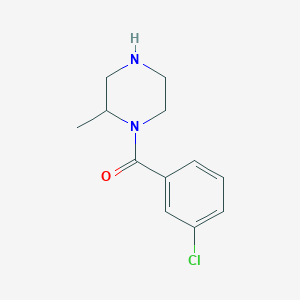
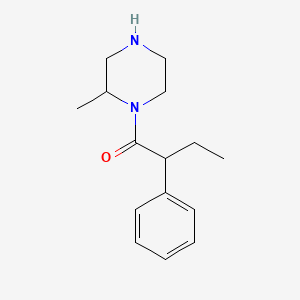

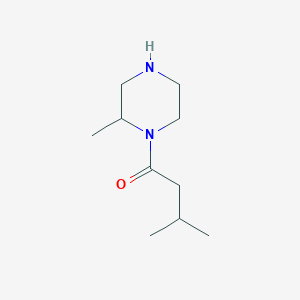
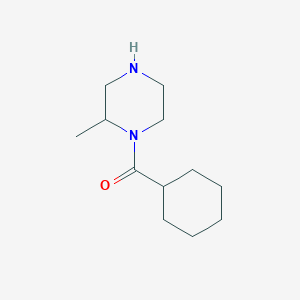
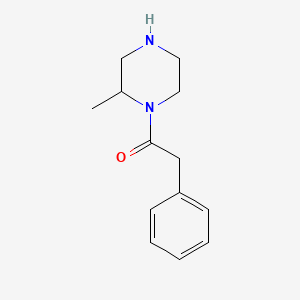
![2-Methyl-1-[4-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6332436.png)
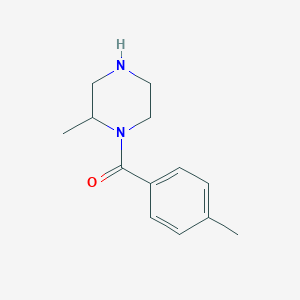
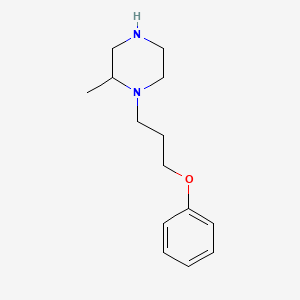
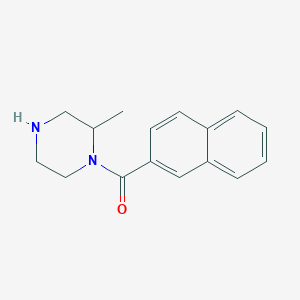
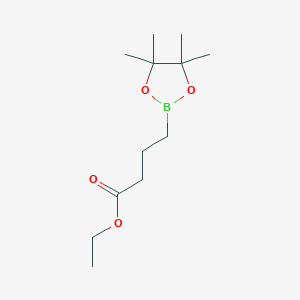
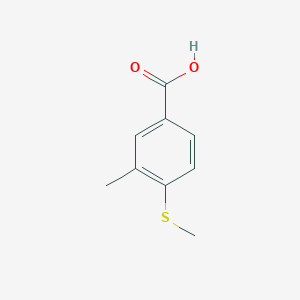
![3-Hydroxy-6-methyl-thieno[2,3-b]pyridine-2-carboxylic acid methyl ester, 95%](/img/structure/B6332471.png)